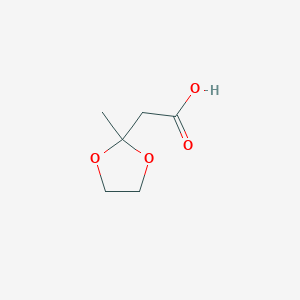

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid

描述

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is an organic compound with the molecular formula C6H10O4. It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various chemical and industrial applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol . This reaction typically involves the use of an acid catalyst to facilitate the formation of the dioxolane ring. The reaction conditions often include moderate temperatures and the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity.

化学反应分析

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The dioxolane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution conditions: These reactions often require the presence of a catalyst and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

科学研究应用

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound can be used in the study of metabolic pathways and enzyme interactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring structure allows it to participate in various chemical reactions, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Similar Compounds

Ethyl 2-methyl-1,3-dioxolane-2-acetate:

1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester: This compound has additional methyl groups and an ester functional group, making it structurally similar but functionally different.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is unique due to its specific combination of the dioxolane ring and acetic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

生物活性

2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid is a compound with intriguing biological properties, primarily due to its structural features that allow it to interact with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a dioxolane ring, which contributes to its unique reactivity. The presence of the carboxylic acid functional group enhances its ability to engage in hydrogen bonding and covalent interactions with biological macromolecules such as proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity. Additionally, the compound may participate in hydrogen bonding and other non-covalent interactions that influence its reactivity and biological effects.

Key Mechanisms:

- Covalent Bond Formation : The aldehyde group can react with nucleophilic amino acids in proteins.

- Hydrogen Bonding : The dioxolane ring can engage in stabilizing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Enzyme Interaction | Alters enzyme activity through covalent modification. |

| Antimicrobial Properties | Demonstrated potential against various microbial strains. |

| Anti-inflammatory Effects | May inhibit pathways involved in inflammation. |

| Antioxidant Activity | Exhibits properties that mitigate oxidative stress. |

1. Enzyme Inhibition

In a study examining the compound's effect on cyclooxygenases (COX), it was found that this compound inhibited COX activity, leading to reduced production of pro-inflammatory prostaglandins . This suggests potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

Therapeutic Potential

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory Drugs : Due to its COX inhibition properties.

- Antimicrobial Agents : Potential use in treating bacterial infections.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Methyl-1,3-dioxolan-2-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via hydrolysis of its ethyl ester precursor (e.g., Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) using aqueous lithium hydroxide in tetrahydrofuran (THF) at 70°C . Optimization involves adjusting solvent polarity, reaction temperature, and catalyst concentration. For example, replacing THF with a polar aprotic solvent like dimethylformamide (DMF) may enhance hydrolysis efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product through acidification (pH ~2–3) followed by extraction with ethyl acetate are critical steps .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and carboxylic acid protons (δ ~10–12 ppm) .

- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (C=O) of the carboxylic acid at ~1700–1720 cm and ether linkages (C-O-C) at ~1100–1250 cm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Crystallize the compound in a solvent like ethanol or acetonitrile to obtain high-quality single crystals .

Q. How does the dioxolane ring influence the compound’s stability under varying pH conditions?

- Methodological Answer : The 1,3-dioxolane ring enhances stability in acidic conditions but is prone to hydrolysis in strongly basic environments. To assess stability:

- Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.

- Monitor degradation via HPLC or -NMR, focusing on the disappearance of the dioxolane methyl signal (δ ~1.4 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations using software like Gaussian or ORCA to analyze electron density maps and frontier molecular orbitals.

- Identify reactive sites (e.g., the carbonyl carbon) and predict regioselectivity in reactions with amines or alcohols. Validate predictions experimentally by synthesizing derivatives and comparing yields .

Q. What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

- Methodological Answer :

- Re-refine X-ray data using SHELXL with updated scattering factors and hydrogen atom positioning.

- Cross-validate with neutron diffraction or high-resolution synchrotron data if discrepancies persist.

- Adjust computational parameters (e.g., basis sets in DFT) to account for crystal packing effects .

Q. How can the compound’s potential in drug delivery systems be evaluated using in vitro models?

- Methodological Answer :

- Lipophilicity Assessment : Measure logP values via shake-flask method or HPLC retention time to predict membrane permeability.

- Prodrug Activation : Incubate the compound with esterases or liver microsomes to assess hydrolysis rates to the active carboxylic acid form.

- Cellular Uptake Studies : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .

Q. Data Analysis and Optimization

Q. What experimental design principles minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Employ Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and solvent purity.

- Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates.

- Purify via recrystallization (e.g., using hexane/ethyl acetate mixtures) or column chromatography with silica gel .

Q. How do steric effects from the methyl group on the dioxolane ring influence intermolecular interactions in crystal packing?

- Methodological Answer :

- Analyze crystal structures using Mercury software to measure intermolecular distances and hydrogen-bonding networks.

- Compare with derivatives lacking the methyl group (e.g., 2-(1,3-dioxolan-2-yl)acetic acid) to isolate steric contributions.

- Correlate findings with melting point and solubility data .

Q. Safety and Handling

Q. What safety protocols are essential when handling this compound in aqueous reactions?

- Methodological Answer :

属性

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKBXLIEUSEMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-97-7 | |

| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。